2-Bromo-3-fluoro-3-methylbutyric acid
Overview
Description
Synthesis Analysis
The synthesis of halogenated carboxylic acids, including compounds similar to 2-bromo-3-fluoro-3-methylbutyric acid, has been explored in several studies. Techniques involve the use of diastereoselective alkylation for creating fluorinated amino acids, demonstrating the compound's relevance in biochemical studies and chemical synthesis. A specific example includes the synthesis of (R)-(−)-2-Amino-4-fluorobutyric acid through the alkylation of camphor-based glycine ester imines with bromo-fluoro-alkanes at low temperatures, followed by deprotection (Kröger & Haufe, 1997).
Molecular Structure Analysis
The structural elucidation of halogenated carboxylic acids like 2-bromo-3-methylbutyric acid reveals insights into their molecular interactions, hydrogen bonding motifs, and crystal packing. Studies on racemic and enantiopure forms of similar compounds show variations in crystal density and molecular conformation, indicating a preferred molecular structure that influences their chemical behavior (Seidel et al., 2020).
Chemical Reactions and Properties
The chemical behavior of 2-bromo-3-methylbutyric acid, especially its elimination kinetics in the gas phase, has been studied, revealing a homogeneous, unimolecular first-order rate law. This behavior highlights its potential in various chemical reactions, including the formation of isobutyraldehyde, CO, and HBr as primary products, which are significant for understanding its reactivity and applications in synthesis processes (Chuchani & Dominguez, 1995).
Physical Properties Analysis
While specific studies on the physical properties of 2-bromo-3-fluoro-3-methylbutyric acid are not directly cited, research on similar halogenated carboxylic acids can provide insights. The physical properties, including melting points, boiling points, and solubility, are crucial for understanding the compound's behavior in different environments and its suitability for various chemical processes.
Chemical Properties Analysis
The chemical properties of halogenated carboxylic acids, including acidity, reactivity with different chemical agents, and potential for various organic transformations, are areas of active research. The presence of bromo and fluoro groups significantly affects the compound's reactivity, making it a versatile intermediate in organic synthesis. For example, its use in the synthesis of amino acids and its potential in palladium-catalyzed reactions demonstrate the impact of its chemical properties on its applications (Das et al., 2003).
Scientific Research Applications
Safety And Hazards
properties
IUPAC Name |
2-bromo-3-fluoro-3-methylbutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BrFO2/c1-5(2,7)3(6)4(8)9/h3H,1-2H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCKLBZQBSTXFHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C(=O)O)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BrFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40311667 | |
Record name | 2-BROMO-3-FLUORO-3-METHYLBUTYRIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40311667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-fluoro-3-methylbutyric acid | |
CAS RN |
50884-94-1 | |
Record name | NSC244703 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244703 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-BROMO-3-FLUORO-3-METHYLBUTYRIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40311667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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